REACTION_CXSMILES
|
C(O)C.[C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1)#[N:5].Cl.[NH2:17][OH:18].[OH-].[Na+]>ClCCCl.O>[F:14][C:12]([F:15])([F:13])[C:9]1[CH:10]=[CH:11][C:6]([C:4](=[N:17][OH:18])[NH2:5])=[N:7][CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by drop-wise addition
|
Type
|
ADDITION
|
Details
|
After completion of the drop-wise addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
stripped of insolubles by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate was subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
WASH
|
Details
|
The resulting residue was washed with hexane
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Name
|
5-trifluoromethyl-2-pyridinecarboxamide oxime
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)C(N)=NO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |